molecular formula C11H14 B1208629 (3-Methyl-2-butenyl)benzene CAS No. 4489-84-3

(3-Methyl-2-butenyl)benzene

Cat. No.: B1208629
CAS No.: 4489-84-3
M. Wt: 146.23 g/mol
InChI Key: XGADZHWYGCKKJF-UHFFFAOYSA-N
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Description

(3-Methyl-2-butenyl)benzene, also known as 3-Methyl-1-phenyl-2-butene, is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a (3-methyl-2-butenyl) group. This compound is characterized by its molecular formula C11H14 and a molecular weight of 146.2289 g/mol .

Scientific Research Applications

(3-Methyl-2-butenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Safety and Hazards

While specific safety and hazard data for “(3-Methyl-2-butenyl)benzene” was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist . It’s also crucial to keep the substance away from sources of ignition .

Biochemical Analysis

Biochemical Properties

(3-Methyl-2-butenyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, such as proteins and nucleic acids, potentially leading to various biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism . For instance, this compound has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. One of the primary mechanisms is the binding of this compound to cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can inhibit or activate other enzymes, resulting in changes in cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can have beneficial effects, such as modulating cell signaling pathways and enhancing cellular function . At higher doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The metabolism of this compound involves oxidation, leading to the formation of reactive intermediates that can further react with other biomolecules. These metabolic reactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules in specific cellular compartments. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methyl-2-butenyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of benzene with (3-methyl-2-butenyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the (3-methyl-2-butenyl) group is introduced to the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-2-butenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • (2-Methyl-3-butenyl)benzene
  • (3-Methyl-3-butenyl)benzene
  • (2-Phenethylpropene)

Comparison: (3-Methyl-2-butenyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to (2-Methyl-3-butenyl)benzene and (3-Methyl-3-butenyl)benzene, it exhibits different reactivity in electrophilic aromatic substitution reactions due to the position of the substituents .

Properties

IUPAC Name

3-methylbut-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGADZHWYGCKKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196330
Record name Benzene, (3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-84-3
Record name Benzene, (3-methyl-2-butenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methyl-2-butenyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (3-methyl-2-butenyl)benzene in the synthesis of 1,1-dimethyl-4-indanol derivatives?

A1: this compound derivatives, specifically 2-(3-methyl-2-butenyl)phenols (5a,b) and 1-methoxy-2-(3-methyl-2-butenyl)benzenes (6a,b), serve as crucial intermediates in the synthesis of 1,1-dimethyl-4-indanols (3a,b) []. These intermediates undergo intramolecular Friedel–Crafts cyclization, a key step in forming the desired indanol structure [].

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